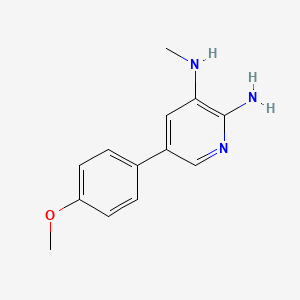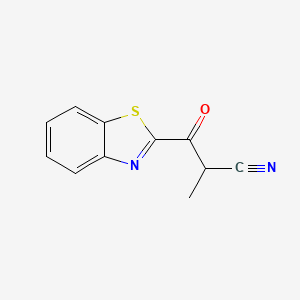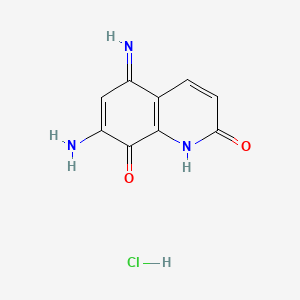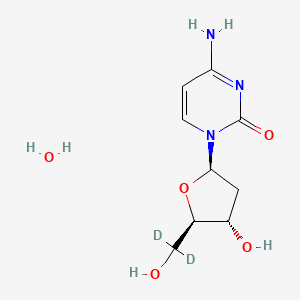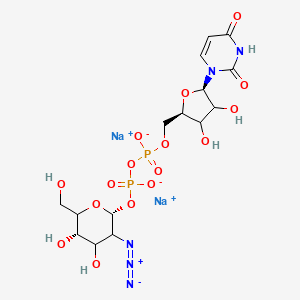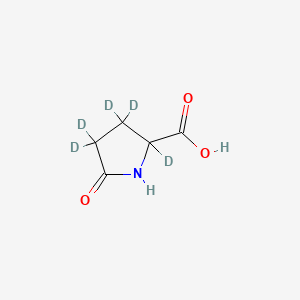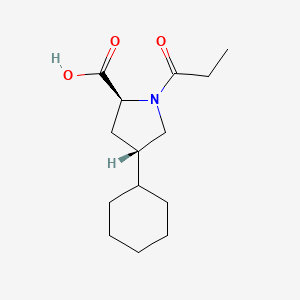
1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclohexyl group and a propionyl group attached to a pyrrolidine ring, makes it an interesting subject for research and application.
Applications De Recherche Scientifique
1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its chiral nature makes it useful for studying enzyme interactions and protein binding.
Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
Similar compounds, such as mertansine, are known to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
Similar compounds like mertansine inhibit the assembly of microtubules by binding to tubulin . This interaction disrupts cell division, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Compounds that inhibit tubulin can affect the mitotic spindle assembly, chromosome segregation, and cytokinesis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds like mertansine are often linked to monoclonal antibodies to create antibody-drug conjugates (adcs), which can improve the compound’s bioavailability and selectivity .
Result of Action
Compounds that inhibit tubulin can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the cyclohexyl and propionyl groups. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives and cyclohexyl-containing molecules. Examples are (2S,4R)-4-Cyclohexyl-1-propionylpyrrolidine-2-carboxylic acid and (2S,4S)-4-Cyclohexyl-1-acetylpyrrolidine-2-carboxylic acid.
Uniqueness
What sets 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline apart is its specific stereochemistry and the combination of functional groups. This unique structure allows for distinct interactions with molecular targets, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-propanoylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-2-13(16)15-9-11(8-12(15)14(17)18)10-6-4-3-5-7-10/h10-12H,2-9H2,1H3,(H,17,18)/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDUAIAJNMDGCJ-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(CC1C(=O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
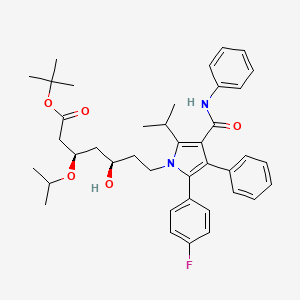

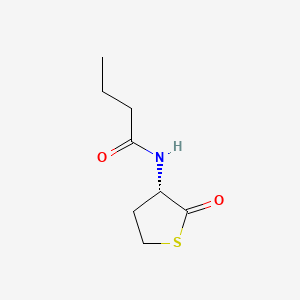
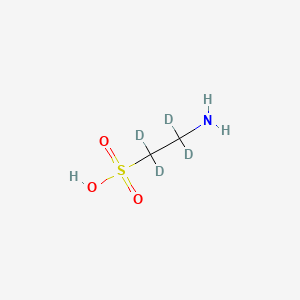
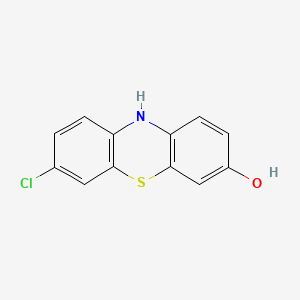
![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
